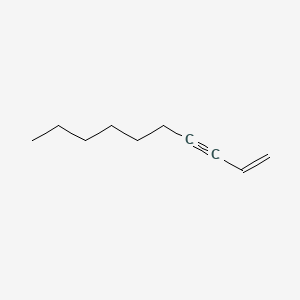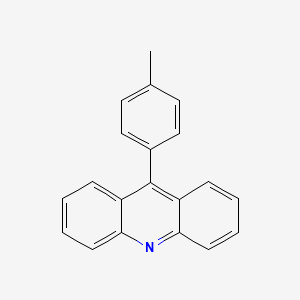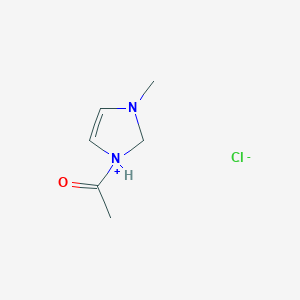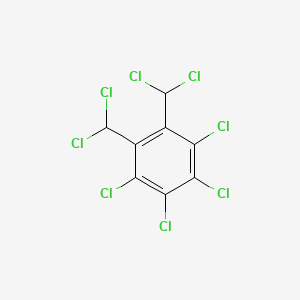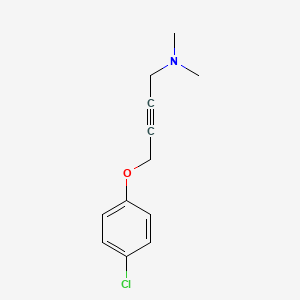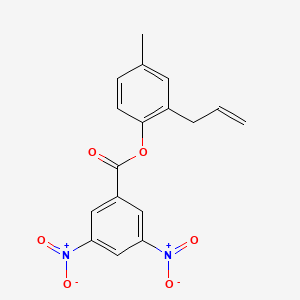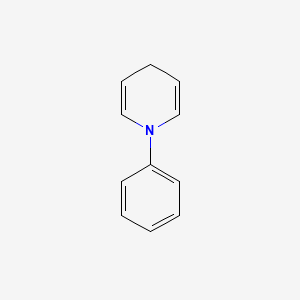![molecular formula C15H12O3 B14686321 Phenol, 2-[(3-phenyloxiranyl)carbonyl]- CAS No. 25518-22-3](/img/structure/B14686321.png)
Phenol, 2-[(3-phenyloxiranyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group attached to a 2-[(3-phenyloxiranyl)carbonyl] moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- typically involves the reaction of phenol with an appropriate epoxide and a carbonyl compound. One common method is the reaction of phenol with 3-phenyloxirane in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid (e.g., boron trifluoride etherate) to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid or sulfuric acid can be used for nitration or sulfonation reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols.
Aplicaciones Científicas De Investigación
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-[(3-phenyloxiranyl)carbonyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the epoxide and carbonyl groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Phenol, 2-[(3-phenyloxiranyl)carbonyl]- can be compared with other similar compounds such as:
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Epoxides: Compounds containing an oxirane ring, which can undergo similar reactions as the epoxide group in Phenol, 2-[(3-phenyloxiranyl)carbonyl]-.
Carbonyl Compounds: Compounds with a carbonyl group, which can participate in similar reduction and oxidation reactions.
Propiedades
Número CAS |
25518-22-3 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
(2-hydroxyphenyl)-(3-phenyloxiran-2-yl)methanone |
InChI |
InChI=1S/C15H12O3/c16-12-9-5-4-8-11(12)13(17)15-14(18-15)10-6-2-1-3-7-10/h1-9,14-16H |
Clave InChI |
WTHRQTPREPZROJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




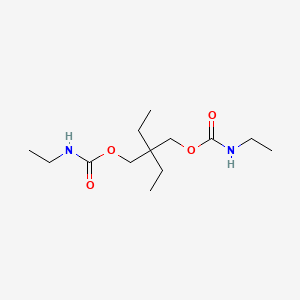

![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
